molecular formula C9H16O2 B13258289 1,3-Dimethyl-cyclohexanecarboxylic acid

1,3-Dimethyl-cyclohexanecarboxylic acid

Cat. No.: B13258289
M. Wt: 156.22 g/mol
InChI Key: WVLQDTAUYSTLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by carboxylation. The reaction typically proceeds as follows:

    Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the 1 and 3 positions.

    Carboxylation: The resulting 1,3-dimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.

Industrial Production Methods

Industrial production of 1,3-dimethylcyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of 1,3-dimethylcyclohexane-1-carboxylic acid.

Scientific Research Applications

1,3-Dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylcyclohexane-1-carboxylic acid
  • 1,4-Dimethylcyclohexane-1-carboxylic acid
  • 1,3-Dimethylcyclohexane

Uniqueness

1,3-Dimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid group on the cyclohexane ring.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,3-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

WVLQDTAUYSTLIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.